N-[2-(cyclopentylamino)-2-oxoethyl]-4,7-dimethyl-N-(2-methylphenyl)-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxamide
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Overview
Description
N-[2-(cyclopentylamino)-2-oxoethyl]-4,7-dimethyl-N-(2-methylphenyl)-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxamide is an amino acid amide.
Scientific Research Applications
Analgesic Properties
Chemical modification of pyrido[1,2-a]pyrimidine derivatives has been explored to enhance their analgesic properties. In particular, studies have focused on modifying the pyridine moiety, such as displacing the methyl group, to optimize biological properties. This includes the synthesis and evaluation of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, where specific modifications led to increased biological activity in analgesic applications (Ukrainets et al., 2015).
Antioxidant Agents
Research into pyrido[1,2-a]pyrimidine derivatives includes the development of potent antioxidant agents. A study on 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines, derived from bis(methylthio)methylene malononitrile and 2-amino pyridine, highlights their potential as antioxidants (Vartale et al., 2016).
Antimicrobial Activities
Pyrido[1,2-a]pyrimidine derivatives have been synthesized with a focus on antimicrobial properties. For example, certain derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have shown promising antimicrobial activities (Gouda et al., 2010).
Synthesis and Reactivity Studies
Significant research has gone into the synthesis methods and reactivity of pyrido[1,2-a]pyrimidine derivatives. This includes studies on the nucleophilic condensation reactions and synthesis of various heterocyclic systems utilizing these compounds (Abass et al., 2010).
properties
Molecular Formula |
C25H30N4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-4,7-dimethyl-N-(2-methylphenyl)-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H30N4O3/c1-17-12-13-21-27-22(30)14-25(3,29(21)15-17)24(32)28(20-11-7-4-8-18(20)2)16-23(31)26-19-9-5-6-10-19/h4,7-8,11-13,15,19H,5-6,9-10,14,16H2,1-3H3,(H,26,31) |
InChI Key |
WNZNCZMJONTKTP-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=O)CC2(C)C(=O)N(CC(=O)NC3CCCC3)C4=CC=CC=C4C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=O)CC2(C)C(=O)N(CC(=O)NC3CCCC3)C4=CC=CC=C4C)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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